molecular formula C13H17FN2O3 B6638285 Methyl 2-(3-acetamido-4-fluoroanilino)butanoate

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate

Cat. No. B6638285
M. Wt: 268.28 g/mol
InChI Key: XVCLHNGQXJUVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate, also known as MAFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a fluorinated analog of the widely used non-steroidal anti-inflammatory drug, naproxen. MAFB has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

The exact mechanism of action of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is not fully understood. However, it is believed to act through inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, antipyretic, and anti-edematous effects. It has also been shown to possess antioxidant properties. This compound has been tested in various animal models and has shown significant efficacy in reducing inflammation, pain, fever, and edema. It has also been shown to reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is its potential as a new therapeutic agent for the treatment of inflammation and pain. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. Another advantage of this compound is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the main limitations of this compound is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate. One potential direction is the development of new therapeutic agents based on this compound. Another direction is the investigation of its potential applications in other disease models, such as cancer and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the future of this compound research looks promising and may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 4-fluoro-3-nitroaniline to 4-fluoro-3-aminophenol through a reduction reaction. This intermediate is then acetylated to obtain 4-fluoro-3-acetamidophenol. The final step involves the coupling of 4-fluoro-3-acetamidophenol with methyl 2-bromo-3-oxobutanoate to yield this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

Methyl 2-(3-acetamido-4-fluoroanilino)butanoate has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. This compound has been tested in various animal models of inflammation and pain, and has shown significant efficacy in reducing inflammation and pain. It has also been shown to be effective in reducing fever and edema.

properties

IUPAC Name

methyl 2-(3-acetamido-4-fluoroanilino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-4-11(13(18)19-3)16-9-5-6-10(14)12(7-9)15-8(2)17/h5-7,11,16H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCLHNGQXJUVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1=CC(=C(C=C1)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.